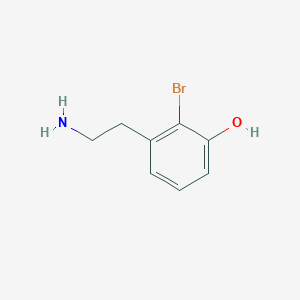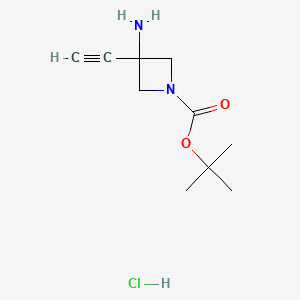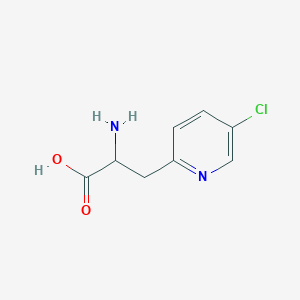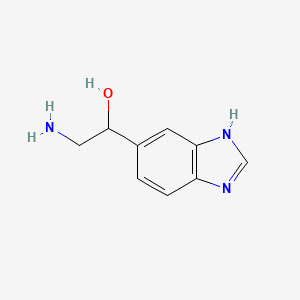
2-amino-1-(3H-benzimidazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3H-benzimidazol-5-yl)ethanol is a heterocyclic compound that features a benzimidazole ring fused with an ethanolamine moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the amino and hydroxyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3H-benzimidazol-5-yl)ethanol typically involves the condensation of ortho-phenylenediamine with glyoxal or its derivatives, followed by reduction and subsequent functionalization. One common method includes:
Condensation Reaction: Ortho-phenylenediamine reacts with glyoxal in the presence of an acid catalyst to form the benzimidazole core.
Reduction: The resulting benzimidazole is then reduced using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(3H-benzimidazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-amino-1-(3H-benzimidazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .
Comparación Con Compuestos Similares
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the ethanolamine moiety.
2-Amino-1-(4H-benzimidazol-5-yl)ethanol: Similar structure with slight variations in the position of functional groups.
2-Amino-1-(3H-benzothiazol-5-yl)ethanol: Contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-amino-1-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4,10H2,(H,11,12) |
Clave InChI |
UNDGAKPWUFDSGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(CN)O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


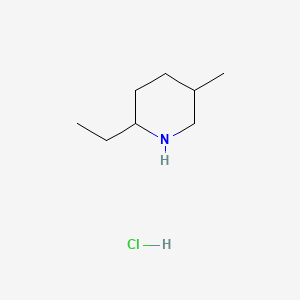
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)

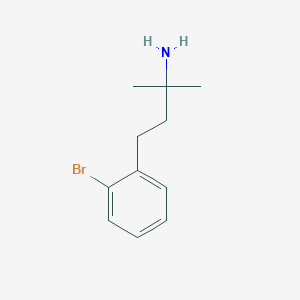
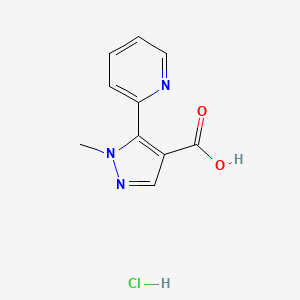





![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)
